REACTION_CXSMILES
|
N(S([O-])(=O)=O)(S([O-])(=O)=[O:4])[O].[K+].[K+].[N+:13]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-:24])=[O:23])C=1CC#N)([O-:15])=[O:14].C([O:30][CH2:31][CH3:32])C>C(=O)([O-])[O-].[Na+].[Na+].C(#N)C>[N+:13]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-:24])=[O:23])[C:32]=1[C:31]([OH:30])=[O:4])([O-:15])=[O:14] |f:0.1.2,5.6.7,^1:9|
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Name
|
|
Quantity
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13.4 g
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Type
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reactant
|
Smiles
|
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])CC#N
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
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Type
|
CUSTOM
|
Details
|
Then, with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
equipped with a large magnetic stir bar
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
ADDITION
|
Details
|
are added at time points 0.5 h, 1 h and 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred for 3.5 h in total
|
Duration
|
3.5 h
|
Type
|
STIRRING
|
Details
|
is stirred at ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
ADDITION
|
Details
|
HCl to pH 2, and 150 mL of diethyl ether is added to the mixture
|
Type
|
STIRRING
|
Details
|
with stirring at ambient temperature for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is further extracted with 100 mL and 50 mL portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.91 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |